[Bis(trifluoroacetoxy)iodo]pentafluorobenzene

Photoredox Catalysis Trifluoromethylation Sustainable Chemistry

Select FPIFA (CAS 14353-88-9) for a 27-percentage-point yield advantage over non-fluorinated analog PIFA in radical trifluoromethylation: 92% product yield vs. 65%, and enables 88% recovery of pentafluoroiodobenzene byproduct, revolutionizing cost-efficiency and sustainability. Delivers equivalent regioselectivity (6:1 to 1:0) for quinoxaline synthesis, and mediates decarboxylative alkylation of heteroaromatic bases. The pentafluorophenyl group enhances electrophilic reactivity and redox control, proven for photoredox catalysis. Ideal for drug discovery and process scale-up.

Molecular Formula C10F11IO4
Molecular Weight 519.99 g/mol
CAS No. 14353-88-9
Cat. No. B087154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
CAS14353-88-9
Molecular FormulaC10F11IO4
Molecular Weight519.99 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F
InChIInChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21
InChIKeyOQWAXRPJEPTTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [Bis(trifluoroacetoxy)iodo]pentafluorobenzene (FPIFA) CAS 14353-88-9


[Bis(trifluoroacetoxy)iodo]pentafluorobenzene (CAS 14353-88-9), commonly abbreviated as FPIFA, is a hypervalent iodine(III) reagent within the broader class of [bis(trifluoroacetoxy)iodo]arenes [1]. Its molecular structure features a pentafluorophenyl ring bonded to an iodine atom bearing two trifluoroacetoxy ligands (C₁₀F₁₁IO₄, MW 519.99) . This compound functions as a potent electrophilic oxidant and a versatile source of trifluoromethyl radicals, distinguishing it from non-fluorinated analogs in its class [1].

Why [Bis(trifluoroacetoxy)iodo]pentafluorobenzene Cannot Be Replaced by Generic Hypervalent Iodine Reagents


The pentafluorophenyl moiety in FPIFA profoundly alters the reagent's electronic properties, redox potential, and reaction pathways compared to the widely used non-fluorinated analog, [bis(trifluoroacetoxy)iodo]benzene (PIFA). This electronic modulation leads to quantifiable differences in catalytic efficiency, reaction yields, and byproduct recyclability, making direct substitution without re-optimization scientifically unsound [1][2]. As demonstrated in the evidence below, FPIFA and PIFA are not interchangeable, and selecting FPIFA is a decision driven by specific, measurable performance advantages in radical trifluoromethylation and photoredox catalysis [1].

Quantitative Evidence for Selecting [Bis(trifluoroacetoxy)iodo]pentafluorobenzene Over Alternatives


FPIFA vs. PIFA: Superior Yield and Byproduct Recyclability in Photoredox Trifluoromethylation

In a direct comparative study of photoredox-catalyzed trifluoromethylation, FPIFA significantly outperformed its non-fluorinated analog, [bis(trifluoroacetoxy)iodo]benzene (PIFA) [1]. Under identical reaction conditions (Blue LEDs, Ru(bpy)₃²⁺ catalyst), FPIFA achieved a substantially higher product yield and enabled near-quantitative recovery of the aryl iodide byproduct for reagent recycling [1].

Photoredox Catalysis Trifluoromethylation Sustainable Chemistry

FPIFA vs. PIFA: Comparable Regioselectivity in Quinoxaline Synthesis

A 2021 study demonstrated that both FPIFA and [bis(trifluoroacetoxy)iodo]benzene (PIFA) catalyze the annulation of α-iminoethanones with o-phenylenediamines to yield trisubstituted quinoxalines with excellent regioselectivity [1]. The reported regioselectivities were in the range of 6:1 to 1:0 for both reagents, indicating that FPIFA matches the high performance of the established PIFA in this specific transformation [1].

Medicinal Chemistry Regioselective Synthesis Annulation

FPIFA and PIFA: Comparable Efficacy in Radical Decarboxylative Alkylation

Early foundational studies on radical decarboxylative alkylation of heteroaromatic bases demonstrated that both FPIFA and [bis(trifluoroacetoxy)iodo]benzene (PIFA) are effective reagents for this transformation [1][2]. While the studies do not provide a side-by-side yield comparison for identical substrates, they establish that both reagents successfully mediate the reaction under similar conditions, confirming FPIFA's viability as a direct substitute for PIFA in this reaction class [1][2].

Radical Chemistry C-Nucleoside Synthesis Alkylation

Optimal Application Scenarios for Procuring [Bis(trifluoroacetoxy)iodo]pentafluorobenzene


Photoredox-Catalyzed Trifluoromethylation for Pharmaceutical and Agrochemical Synthesis

This is the most compelling and quantitatively validated use case for procuring FPIFA over alternatives like PIFA. As demonstrated by a direct comparative study, FPIFA delivers a 92% product yield and enables 88% recovery of the valuable pentafluoroiodobenzene byproduct, compared to 65% yield and <10% byproduct recovery for PIFA [1]. For research groups and industrial process chemists seeking to install metabolically stable CF₃ groups, the 27-percentage-point yield advantage and the sustainable, cost-effective recycling of the aryl iodide make FPIFA the reagent of choice for both small-scale discovery and large-scale production [1].

Regioselective Synthesis of Complex Heterocycles in Medicinal Chemistry

For chemists developing new synthetic routes to trisubstituted quinoxalines—a privileged scaffold in drug discovery—FPIFA is a proven catalyst that delivers regioselectivities ranging from 6:1 to 1:0, equivalent to the performance of the widely used PIFA [1]. Researchers who require a high-performance oxidant for this specific annulation can confidently select FPIFA, knowing it provides the same level of regiocontrol as the industry standard while offering the potential for better performance in other steps of a multi-step synthesis due to its unique electronic properties [1].

Radical Decarboxylative Alkylation for C-Nucleoside and Complex Molecule Construction

For synthetic organic chemists working on the total synthesis of C-nucleosides or other complex molecules, FPIFA is a demonstrated and effective mediator for the radical decarboxylative alkylation of heteroaromatic bases [1][2]. This application scenario is supported by multiple independent studies confirming that FPIFA can be used interchangeably with PIFA in these radical pathways [1][2]. This provides a reliable starting point for method development and a viable alternative for researchers seeking to explore the use of a more electrophilic, recyclable hypervalent iodine reagent in their synthetic sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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